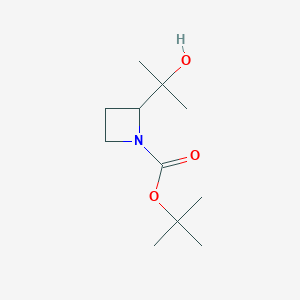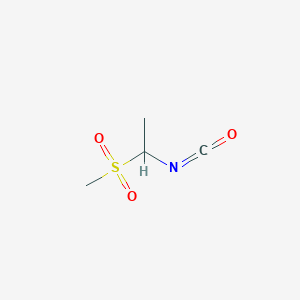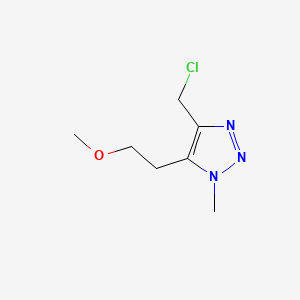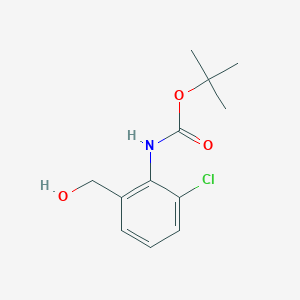![molecular formula C28H26F3N5O5 B13546523 4-amino-3-(4-phenoxyphenyl)-1-[(3R)-1-prop-2-enoylpiperidin-3-yl]imidazo[4,5-c]pyridin-2-one;2,2,2-trifluoroacetic acid](/img/structure/B13546523.png)
4-amino-3-(4-phenoxyphenyl)-1-[(3R)-1-prop-2-enoylpiperidin-3-yl]imidazo[4,5-c]pyridin-2-one;2,2,2-trifluoroacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-amino-3-(4-phenoxyphenyl)-1-[(3R)-1-prop-2-enoylpiperidin-3-yl]imidazo[4,5-c]pyridin-2-one;2,2,2-trifluoroacetic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an imidazo[4,5-c]pyridin-2-one core, a phenoxyphenyl group, and a piperidinyl moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Vorbereitungsmethoden
The synthesis of 4-amino-3-(4-phenoxyphenyl)-1-[(3R)-1-prop-2-enoylpiperidin-3-yl]imidazo[4,5-c]pyridin-2-one;2,2,2-trifluoroacetic acid involves multiple steps, including the formation of the imidazo[4,5-c]pyridin-2-one core, the introduction of the phenoxyphenyl group, and the attachment of the piperidinyl moiety. The synthetic route typically involves:
Formation of the imidazo[4,5-c]pyridin-2-one core: This step may involve cyclization reactions using appropriate precursors under controlled conditions.
Introduction of the phenoxyphenyl group: This can be achieved through substitution reactions, where a phenoxyphenyl group is introduced to the core structure.
Attachment of the piperidinyl moiety: This step involves the addition of the piperidinyl group to the core structure, often through nucleophilic substitution or other suitable reactions.
Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, using scalable reaction conditions and efficient purification techniques.
Analyse Chemischer Reaktionen
4-amino-3-(4-phenoxyphenyl)-1-[(3R)-1-prop-2-enoylpiperidin-3-yl]imidazo[4,5-c]pyridin-2-one;2,2,2-trifluoroacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups under suitable conditions. Common reagents for these reactions include halogens, acids, and bases.
The major products formed from these reactions depend on the specific reagents and conditions used, and can include various derivatives with modified functional groups.
Wissenschaftliche Forschungsanwendungen
4-amino-3-(4-phenoxyphenyl)-1-[(3R)-1-prop-2-enoylpiperidin-3-yl]imidazo[4,5-c]pyridin-2-one;2,2,2-trifluoroacetic acid has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, and its unique structure makes it a valuable tool for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound’s potential biological activity makes it a candidate for studying interactions with biological targets, such as enzymes and receptors.
Medicine: The compound may have potential therapeutic applications, including as a lead compound for drug development. Its interactions with molecular targets can be explored for developing new treatments for various diseases.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 4-amino-3-(4-phenoxyphenyl)-1-[(3R)-1-prop-2-enoylpiperidin-3-yl]imidazo[4,5-c]pyridin-2-one;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific target and the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-amino-3-(4-phenoxyphenyl)-1-[(3R)-1-prop-2-enoylpiperidin-3-yl]imidazo[4,5-c]pyridin-2-one;2,2,2-trifluoroacetic acid include other imidazo[4,5-c]pyridin-2-one derivatives with different substituents These compounds may share similar core structures but differ in their functional groups, leading to variations in their chemical and biological properties
Eigenschaften
Molekularformel |
C28H26F3N5O5 |
|---|---|
Molekulargewicht |
569.5 g/mol |
IUPAC-Name |
4-amino-3-(4-phenoxyphenyl)-1-[(3R)-1-prop-2-enoylpiperidin-3-yl]imidazo[4,5-c]pyridin-2-one;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C26H25N5O3.C2HF3O2/c1-2-23(32)29-16-6-7-19(17-29)30-22-14-15-28-25(27)24(22)31(26(30)33)18-10-12-21(13-11-18)34-20-8-4-3-5-9-20;3-2(4,5)1(6)7/h2-5,8-15,19H,1,6-7,16-17H2,(H2,27,28);(H,6,7)/t19-;/m1./s1 |
InChI-Schlüssel |
OBYIQONFGUACKK-FSRHSHDFSA-N |
Isomerische SMILES |
C=CC(=O)N1CCC[C@H](C1)N2C3=C(C(=NC=C3)N)N(C2=O)C4=CC=C(C=C4)OC5=CC=CC=C5.C(=O)(C(F)(F)F)O |
Kanonische SMILES |
C=CC(=O)N1CCCC(C1)N2C3=C(C(=NC=C3)N)N(C2=O)C4=CC=C(C=C4)OC5=CC=CC=C5.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![6-chloro-N-(4-cyano-2-fluorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide](/img/structure/B13546497.png)





